

Spectroscopic data of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine

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Compound of Interest

Compound Name: 5-Bromo-1H-pyrazolo[3,4-B]pyrazine

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An In-depth Technical Guide to the Spectroscopic Profile of **5-Bromo-1H-pyrazolo[3,4-B]pyrazine**

Executive Summary

This technical guide provides a comprehensive analysis of the expected spectroscopic data for **5-Bromo-1H-pyrazolo[3,4-b]pyrazine** (CAS: 1196152-90-5). As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount for its application in novel synthesis and drug development.^{[1][2]} This document moves beyond a simple recitation of data, offering in-depth interpretation and causality rooted in the principles of nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy. All discussed protocols are designed as self-validating systems to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's analytical signature.

Introduction to 5-Bromo-1H-pyrazolo[3,4-b]pyrazine

5-Bromo-1H-pyrazolo[3,4-b]pyrazine is a fused heterocyclic compound featuring a pyrazole ring fused to a pyrazine ring.^[3] This scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.^[4] The pyrazolo[3,4-b] core acts as a bioisostere for purines, allowing it to interact with a variety of biological targets. The bromine

atom at position 5 serves as a crucial synthetic handle, enabling further functionalization through cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings.

A precise characterization of this molecule is the foundation of its synthetic utility. The following sections detail the predicted spectroscopic data based on its unique structure, supported by empirical data from analogous compounds and first principles of analytical chemistry.

Molecular Structure and Properties:

- Molecular Formula: $C_5H_3BrN_4$ [5]
- Molecular Weight: 199.01 g/mol [5]
- SMILES: BrC1=CN=C(NN=C2)C2=N1 [3]
- Appearance: Expected to be a solid at room temperature. [6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution. The electronic environment of each proton and carbon atom, dictated by the aromatic system and the influence of four nitrogen atoms and one bromine atom, gives rise to a unique spectral fingerprint.

Predicted 1H NMR Spectrum & Interpretation

The molecule has three aromatic protons and one N-H proton. The exact chemical shifts are highly dependent on the solvent used (e.g., DMSO- d_6 or $CDCl_3$), but their relative positions and multiplicities can be confidently predicted.

- N-H Proton (H1): This proton is expected to be a broad singlet appearing far downfield, typically > 12 ppm in a hydrogen-bonding solvent like DMSO- d_6 . Its broadness is due to quadrupole broadening from the adjacent ^{14}N nuclei and potential chemical exchange with residual water.
- Aromatic Protons (H3, H6): The pyrazine and pyrazole rings create a complex electronic landscape.

- H3: This proton on the pyrazole ring is adjacent to two nitrogen atoms. It is expected to be a singlet and appear significantly downfield, likely in the δ 8.0 - 8.5 ppm range.
- H6: This proton is on the pyrazine ring, ortho to a nitrogen atom and meta to the bromine atom. It is also expected to be a singlet and will be in the aromatic region, likely around δ 8.5 - 9.0 ppm. The electron-withdrawing nature of the adjacent nitrogen atoms strongly deshields this proton.

The diagram below illustrates the unique protons on the molecule.

Caption: Predicted assignment of unique protons in **5-Bromo-1H-pyrazolo[3,4-b]pyrazine**.

Predicted ^{13}C NMR Spectrum & Interpretation

The molecule contains five distinct carbon atoms. Due to the influence of the electronegative nitrogen and bromine atoms, all carbons are expected to appear in the downfield region of the spectrum.

| Carbon Atom | Predicted Chemical Shift (δ , ppm) | Rationale |
|-------------|--|--|
| C3 | 135 - 145 | Aromatic CH within the pyrazole ring, influenced by two adjacent nitrogen atoms. |
| C3a | 145 - 155 | Quaternary carbon at the ring junction, deshielded by three adjacent nitrogens. |
| C5 | 115 - 125 | Carbon bearing the bromine atom (C-Br). The heavy atom effect of bromine causes a notable upfield shift. |
| C6 | 140 - 150 | Aromatic CH in the pyrazine ring, strongly deshielded by adjacent nitrogen atoms. |
| C7a | 150 - 160 | Quaternary carbon at the ring junction, deshielded by three adjacent nitrogens. |

Note: These predictions are based on established substituent effects in heterocyclic systems. Actual values may vary based on solvent and experimental conditions.[\[7\]](#)

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **5-Bromo-1H-pyrazolo[3,4-b]pyrazine**.
 - Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry NMR tube. DMSO- d_6 is often preferred for heterocyclic compounds due to its high solubilizing power and the ability to observe exchangeable N-H protons.

- Ensure the solvent is of high purity (>99.9% D) to minimize residual solvent signals.
- Instrument Setup:
 - Use a high-field NMR spectrometer (≥ 400 MHz) for optimal signal dispersion and sensitivity.
 - Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).
 - Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity (line width for TMS < 0.5 Hz).
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-16 ppm to ensure all aromatic and N-H protons are captured.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay (d1): 5 seconds. This is crucial to allow for full relaxation of all protons, including the slowly relaxing quaternary-adjacent protons, ensuring accurate integration.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-180 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: ≥ 1024 scans, as ^{13}C is an insensitive nucleus. Acquisition may take several hours.
- Data Processing:

- Apply an exponential window function (line broadening of 0.3 Hz for ^1H , 1-2 Hz for ^{13}C) to improve the signal-to-noise ratio.
- Perform Fourier transformation, phase correction, and baseline correction.
- Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern.

Predicted Mass Spectrum & Interpretation

- Molecular Ion (M^+): The key feature will be a pair of peaks of nearly equal intensity for the molecular ion, due to the natural isotopic abundance of bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$).
 - $[\text{M}]^+$ peak at $m/z \approx 197.96$ (for $\text{C}_5\text{H}_3^{79}\text{BrN}_4$)
 - $[\text{M}+2]^+$ peak at $m/z \approx 199.96$ (for $\text{C}_5\text{H}_3^{81}\text{BrN}_4$)
- High-Resolution MS (HRMS): Would confirm the elemental composition. The calculated exact mass for $\text{C}_5\text{H}_3^{79}\text{BrN}_4^+$ is 197.9599.
- Fragmentation: Electron Ionization (EI) would likely induce fragmentation. A primary loss would be the bromine radical ($\text{Br}\cdot$), leading to a fragment at $m/z \approx 119$. Subsequent fragmentation would involve the cleavage of the heterocyclic rings, potentially losing HCN or N_2 .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Predicted IR Data

| Wavenumber (cm ⁻¹) | Vibration Type | Rationale |
|--------------------------------|--------------------------|---|
| 3100 - 3300 | N-H Stretch (pyrazole) | A broad peak is expected due to hydrogen bonding, especially in the solid state. |
| 3000 - 3100 | Aromatic C-H Stretch | Characteristic of protons on an aromatic ring. |
| 1550 - 1620 | C=N and C=C Stretch | Multiple sharp bands from the stretching of the fused aromatic ring system. |
| 1400 - 1500 | Ring Skeletal Vibrations | Complex vibrations characteristic of the pyrazolo[3,4-b]pyrazine core. |
| 550 - 750 | C-Br Stretch | A strong absorption in the fingerprint region confirming the presence of bromine. |

Note: IR data for the parent pyrazine molecule shows characteristic ring vibrations that would be modified in this fused system.^[8]

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.

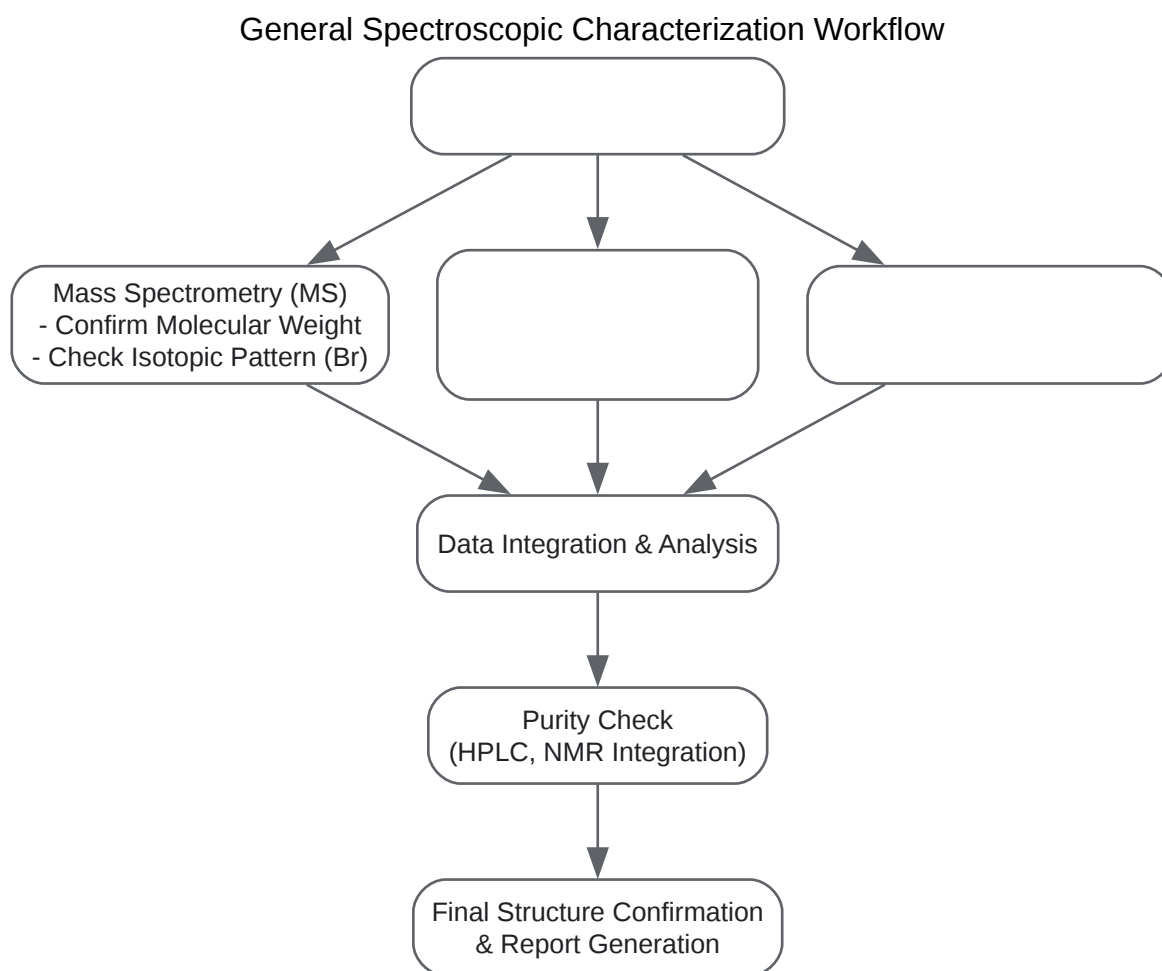
- Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
- Instrument Setup:
 - Ensure the ATR accessory is clean. Collect a background spectrum of the empty crystal. This is critical to subtract atmospheric CO₂ and H₂O signals.
- Data Acquisition:
 - Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

- Collect the sample spectrum over the range of 4000-400 cm^{-1} .
- Co-add 16-32 scans to achieve a good signal-to-noise ratio.
- Data Processing:
 - The software will automatically perform a background subtraction.
 - Identify and label the major peaks corresponding to the functional groups.

General Workflow & Safety

Integrated Spectroscopic Workflow

The confirmation of the structure and purity of **5-Bromo-1H-pyrazolo[3,4-b]pyrazine** requires an integrated approach.



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Caption: An integrated workflow for the complete spectroscopic characterization of a novel compound.

Safety and Handling

As with any brominated heterocyclic compound, **5-Bromo-1H-pyrazolo[3,4-b]pyrazine** should be handled with care. While a specific safety data sheet (SDS) was not available for review, general precautions for this class of chemicals should be followed.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
- **Storage:** Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of **5-Bromo-1H-pyrazolo[3,4-b]pyrazine**. By integrating predicted data from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy with robust, field-tested acquisition protocols, researchers can confidently identify and verify this valuable chemical intermediate. The causal explanations behind the expected spectral features are intended to empower scientists to not only acquire data but to deeply understand the relationship between the molecule's structure and its analytical signature, thereby accelerating research and development.

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